molecular formula C11H7BrN2O2 B1290981 4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde CAS No. 952182-73-9

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde

Cat. No.: B1290981
CAS No.: 952182-73-9
M. Wt: 279.09 g/mol
InChI Key: WXGYDPASLRDTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Bromopyrimidin-2-yl)oxy)benzaldehyde is a useful research compound. Its molecular formula is C11H7BrN2O2 and its molecular weight is 279.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde is utilized in the synthesis of pyrimidine derivatives, which are of significant interest in the development of pharmaceuticals and materials science. For instance, pyrimidine and its derivatives are foundational in constructing heterocyclic compounds, exhibiting a wide range of biological activities and applications in medicinal chemistry (Shehab et al., 2019). These compounds are synthesized through reactions that involve nucleophilic aromatic substitution and can lead to a variety of structurally complex and biologically active molecules.

Advanced Material Research

In material science, derivatives synthesized from 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde can be explored for their optical and electronic properties. For example, carbazole-based molecules synthesized from related benzaldehydes have been studied for their photophysical properties and intramolecular charge transfer (ICT) effects, which are crucial for designing advanced optoelectronic materials (Altinolcek et al., 2021). Such research can lead to the development of new materials for applications in light-emitting diodes (LEDs), photovoltaic cells, and sensors.

Catalysis and Synthetic Methodologies

The compound is also relevant in catalysis and synthetic methodologies. For example, palladium-catalyzed C-C coupling reactions involving bromopyrimidines can be directed towards synthesizing complex organic molecules with potential applications in drug development and materials science (Verbitskiy et al., 2013). These synthetic routes provide efficient ways to construct molecular architectures that are difficult to achieve through traditional synthetic methods.

Environmental and Corrosion Studies

Additionally, derivatives of benzaldehydes, including those structurally related to 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde, have been investigated for their environmental applications, such as corrosion inhibition for metals in acidic media. This research highlights the potential of these compounds in industrial applications, offering eco-friendly solutions to corrosion problems (Kumar et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-8(7-15)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGYDPASLRDTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640034
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-73-9
Record name 4-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.